Cas no 64305-97-1 ((1R,8aα)-Decahydro-4aβ-methyl-8-methylene-2α-isopropylnaphthalene-1α,5β-diol)

(1R,8aα)-Decahydro-4aβ-methyl-8-methylene-2α-isopropylnaphthalene-1α,5β-diol structure
64305-97-1 structure
Product Name:(1R,8aα)-Decahydro-4aβ-methyl-8-methylene-2α-isopropylnaphthalene-1α,5β-diol
Numero CAS:64305-97-1
MF:C15H26O2
MW:238.365745067596
CID:528423
Update Time:2024-03-01

(1R,8aα)-Decahydro-4aβ-methyl-8-methylene-2α-isopropylnaphthalene-1α,5β-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,5-Naphthalenediol,decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-,(1R,2S,4aS,5S,8aR)-
    • (1R,8aα)-Decahydro-4aβ-methyl-8-methylene-2α-isopropylnaphthalene-1α,5β-diol
    • 1,5-Naphthalenediol,decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-,[1R-(1a,2a,4ab,5b,8aa)]-
    • Chaenocephalol
    • CID 101324785
    • 1,5-Naphthalenediol, decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-, (1R,2S,4aS,5S,8aR)-
    • Voleneol
    • (1S,2S,4aR,5R,8aS)-2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol
    • (+)-Polydactin B
    • 1b6a-dihydroxy-4-(15)-eudesmene
    • 1beta,6alpha-dihydroxy-4(14)-eudesmene
    • 1beta,6alpha-Dihydroxyeudesm-4(15)-ene
    • 7-Epi-eudesm-4(15)-ene-1beta,6beta-diol
    • Eudesm-4(15)-ene-1beta,6alpha-diol
    • [1S-(1alpha,2beta,4aalpha,5alpha,8abeta)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1,5-naphthalenediol
    • [1S-(1alpha,2beta,4abeta,5beta,8aalpha)]-Decahydro-4a-methyl-8-methylene-2-(1-methylethyl)-1,5-naphthalenediol
    • Platambin
    • Polydactin B
    • Inchi: 1S/C15H26O2/c1-9(2)11-7-8-15(4)12(16)6-5-10(3)13(15)14(11)17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12-,13-,14+,15+/m0/s1
    • Chiave InChI: WKKJGHCXVKEJNU-BTFPBAQTSA-N
    • Sorrisi: O[C@@H]1[C@H](C(C)C)CC[C@]2(C)[C@H](CCC(=C)[C@H]21)O

Proprietà calcolate

  • Massa esatta: 238.193
  • Massa monoisotopica: 238.193
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5
  • XLogP3: 2.414

Proprietà sperimentali

  • Densità: 1.02±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 346.8±42.0 °C(Predicted)
  • pka: 14.74±0.70(Predicted)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd